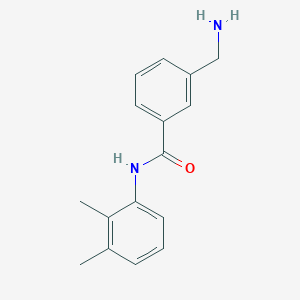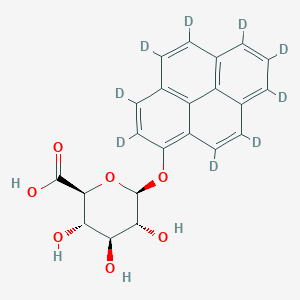
1-Pyrenyl-d9 ss-D-Glucopyranosiduronic Acid; 1-Hydroxypyrene-d9 Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
1-Hydroxypyrene-d9 Glucuronide is synthesized through the metabolic transformation of pyrene in the liver. This process involves glucuronidation, a phase II metabolic reaction mediated by UDP-glucuronosyltransferase enzymes . The synthetic route typically involves the exposure of pyrene to these enzymes, leading to the formation of the glucuronide conjugate . Industrial production methods may involve the use of recombinant enzymes or cell cultures to facilitate the glucuronidation process on a larger scale .
Análisis De Reacciones Químicas
1-Hydroxypyrene-d9 Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized metabolites.
Reduction: Although less common, reduction reactions can also take place, altering the chemical structure of the compound.
Substitution: This compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Hydroxypyrene-d9 Glucuronide has a wide range of scientific research applications, including:
Biomonitoring Studies: Used to evaluate occupational and environmental exposure to PAHs.
Epidemiological Investigations: Links PAH exposure to adverse health outcomes such as cancer and respiratory diseases.
Analytical Method Development: Helps in the development of sensitive and accurate detection methods for PAH metabolites in biological samples.
Toxicokinetics and Metabolism Studies: Advances understanding of PAH metabolism and the molecular mechanisms underlying PAH-induced toxicity.
Mecanismo De Acción
The mechanism of action of 1-Hydroxypyrene-d9 Glucuronide involves its formation through the glucuronidation of pyrene in the liver. This process is mediated by UDP-glucuronosyltransferase enzymes, which facilitate the conjugation of pyrene with glucuronic acid . The resulting glucuronide conjugate is then excreted in urine, serving as a biomarker for assessing human exposure to pyrene and other PAHs .
Comparación Con Compuestos Similares
1-Hydroxypyrene-d9 Glucuronide is unique due to its stable and specific nature as a metabolite of pyrene. Similar compounds include other glucuronide conjugates of PAHs, such as:
1-Hydroxypyrene Glucuronide: The non-deuterated form of the compound.
1-Hydroxybenzo[a]pyrene Glucuronide: Another glucuronide conjugate of a different PAH.
1-Hydroxychrysene Glucuronide: A glucuronide conjugate of chrysene, another PAH.
These compounds share similar metabolic pathways but differ in their specific PAH precursors and the resulting glucuronide conjugates .
Propiedades
Fórmula molecular |
C22H18O7 |
|---|---|
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2,3,4,5,6,7,8,9,10-nonadeuteriopyren-1-yl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H18O7/c23-17-18(24)20(21(26)27)29-22(19(17)25)28-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,17-20,22-25H,(H,26,27)/t17-,18-,19+,20-,22+/m0/s1/i1D,2D,3D,4D,5D,6D,7D,8D,9D |
Clave InChI |
BUCREAQPYGLZLI-NEEJLFHISA-N |
SMILES isomérico |
[2H]C1=C(C2=C3C(=C1[2H])C(=C(C4=C(C(=C(C(=C43)C(=C2[2H])[2H])[2H])[2H])O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)[2H])[2H])[2H] |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


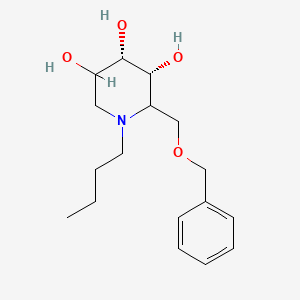
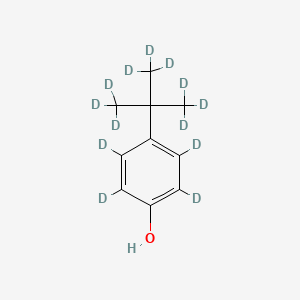
![N-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}methanesulfonamide](/img/structure/B13846831.png)
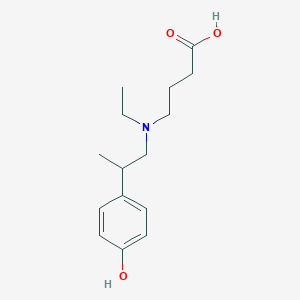
![[(2S,3R,5S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[3-[(2,4-dimethoxyphenyl)methyl]-5-methyl-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] 4-nitrobenzenesulfonate](/img/structure/B13846847.png)

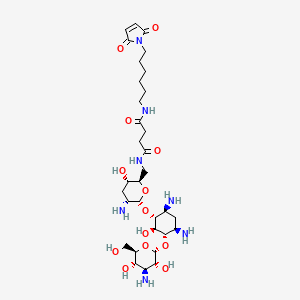
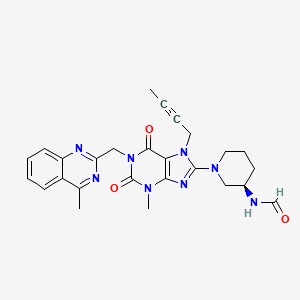
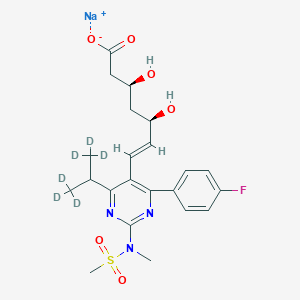
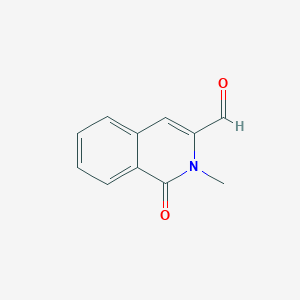
![[3,4,5-Triacetyloxy-6-[(4-nitrophenyl)methylsulfanyl]oxan-2-yl]methyl acetate](/img/structure/B13846866.png)
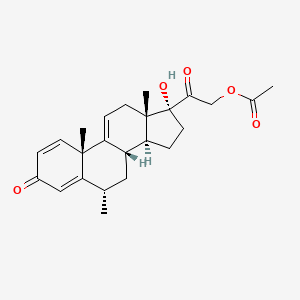
![tert-Butyl 2,3-dihydroxy-methanoazepino[4,5-g]quinoxaline-8-carboxylate](/img/structure/B13846876.png)
